Firibastat

Description

FIRIBASTAT is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

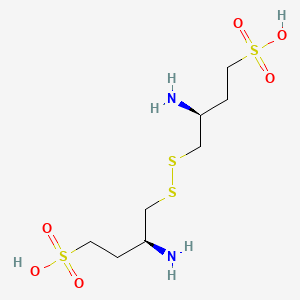

has antihypertensive activity; a dimer of EC33 with a disulfide linkage; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-amino-4-[[(2S)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPXZXVKLGEMGP-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)O)[C@@H](CSSC[C@H](CCS(=O)(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648927-86-0 | |

| Record name | Firibastat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648927860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QGC-001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aminobutane sulfonate disulfure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIRIBASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638KY4573I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Firibastat's Mechanism of Action in the Brain Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firibastat represents a novel, first-in-class therapeutic agent targeting the brain renin-angiotensin system (RAS) for the management of hypertension. Unlike conventional antihypertensive drugs that primarily act on the peripheral RAS, this compound offers a unique central mechanism of action. This technical guide provides an in-depth exploration of this compound's core mechanism, supported by quantitative data from preclinical and clinical investigations, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved.

Introduction: The Brain Renin-Angiotensin System and Hypertension

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid homeostasis. While the peripheral RAS has been a long-standing target for antihypertensive therapies, the brain possesses its own independent RAS, which has been implicated in the pathogenesis and maintenance of hypertension.[1][2] Overactivity of the brain RAS is associated with elevated blood pressure, making it a compelling target for novel therapeutic interventions.[1][3]

In the brain, angiotensin II (Ang-II) is converted to angiotensin III (Ang-III) by the enzyme aminopeptidase A (APA), a membrane-bound zinc metalloprotease.[4][5] Ang-III is a key effector peptide in the brain RAS, exerting a tonic stimulatory control over blood pressure through several mechanisms, including increased vasopressin release, sympathetic nervous system activation, and inhibition of the baroreflex.[4][6][7]

This compound: A Novel Brain Aminopeptidase A Inhibitor

This compound, also known as QGC001 or RB150, is an orally active prodrug designed to specifically inhibit APA in the brain.[3][8] Due to its chemical structure, this compound can cross the blood-brain barrier, a critical feature for a centrally acting agent.[9][10] Once in the brain, this compound is cleaved by reductases into two molecules of its active metabolite, EC33.[6][10] EC33 is a potent and selective inhibitor of APA.[3][8]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of APA by its active metabolite, EC33.[10][11] This inhibition prevents the conversion of Ang-II to the highly active Ang-III within the brain.[5][8] By reducing the levels of Ang-III, this compound mitigates its downstream effects, leading to a decrease in blood pressure.[4] The inhibition constant (Ki) of EC33 for aminopeptidase A has been reported to be 200 nM.[9]

The reduction in brain Ang-III levels by this compound is thought to lower blood pressure through a multi-faceted mechanism:

-

Decreased Vasopressin Release: Ang-III stimulates the release of arginine vasopressin (AVP), a hormone that promotes water retention and vasoconstriction. By inhibiting Ang-III production, this compound reduces AVP release, contributing to lower blood pressure.[12]

-

Reduced Sympathetic Outflow: The brain RAS influences the activity of the sympathetic nervous system. By dampening the stimulatory effects of Ang-III, this compound leads to a decrease in sympathetic nerve activity.[12]

-

Baroreflex Sensitization: Ang-III can impair the baroreflex, a crucial mechanism for the short-term regulation of blood pressure. This compound is believed to restore or enhance baroreflex sensitivity.[12]

Interestingly, the inhibition of APA by this compound may also lead to an accumulation of Ang-II in the brain, which could potentially counteract the blood pressure-lowering effect. However, evidence suggests that this excess Ang-II may be shunted towards an alternative, beneficial pathway. This pathway involves the enzyme angiotensin-converting enzyme 2 (ACE2), which converts Ang-II to angiotensin-(1-7) (Ang-(1-7)). Ang-(1-7) acts on the Mas receptor, promoting vasodilation and counteracting the effects of Ang-II.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the core signaling pathways of the brain RAS and the mechanism of action of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of hypertension.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Hypertensive Rat Models

| Animal Model | Treatment and Dose | Duration | Key Findings |

| Deoxycorticosterone acetate (DOCA)-salt rats | This compound 30 mg/kg (oral, acute) | Single dose | Significant decrease in mean arterial blood pressure (-35.4 ± 5.2 mmHg)[13] |

| Deoxycorticosterone acetate (DOCA)-salt rats | This compound 50 mg/kg/day (oral) | 24 days | Significant drop in systolic blood pressure; no tolerance developed.[10][14] |

| Spontaneously Hypertensive Rats (SHR) | This compound (oral) | Not specified | Dose-dependent reduction in blood pressure.[10] |

Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolite EC33 in Healthy Volunteers (Single Oral Doses)

| Dose | Analyte | Tmax (h) (median) | Cmax (ng/mL) (mean ± SD) | AUC (ng·h/mL) (mean ± SD) |

| 125 mg | This compound | 1.5 | 135 ± 63 | 338 ± 123 |

| EC33 | 3.0 | 23 ± 8 | 154 ± 42 | |

| 500 mg | This compound | 1.5 | 567 ± 254 | 1430 ± 540 |

| EC33 | 3.0 | 85 ± 30 | 585 ± 150 | |

| 1250 mg | This compound | 1.5 | 1250 ± 560 | 3200 ± 1200 |

| EC33 | 3.0 | 190 ± 70 | 1300 ± 350 | |

| Data adapted from a Phase I clinical trial.[12] |

Table 3: Clinical Efficacy of this compound in Hypertensive Patients (Phase II Studies)

| Study Population | Treatment Regimen | Duration | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) |

| Overweight/obese hypertensive patients (including Black and Hispanic individuals) | This compound 250 mg BID, up-titrated to 500 mg BID | 8 weeks | -9.5 mmHg (p<0.0001) | -4.2 mmHg (p<0.0001) |

| Patients with essential hypertension | This compound (up to 500 mg BID) | 4 weeks | -4.7 mmHg (office SBP, vs. placebo) | Not reported |

| Data from NCT03198793 and NCT02322450.[4][12][15] |

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the study of this compound.

Intracerebroventricular (ICV) Injection in Rats

This procedure allows for the direct administration of substances into the cerebral ventricles, bypassing the blood-brain barrier.

Objective: To assess the central effects of EC33, the active metabolite of this compound, on blood pressure.

Methodology:

-

Animal Preparation: Adult male rats (e.g., Wistar-Kyoto or spontaneously hypertensive rats) are anesthetized with an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture).

-

Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A guide cannula is surgically implanted into a lateral cerebral ventricle using precise stereotaxic coordinates. The cannula is secured to the skull with dental cement.

-

Recovery: The animal is allowed to recover from surgery for a specified period (e.g., 5-7 days).

-

Injection: For the experiment, a microinjection syringe is inserted into the guide cannula. A small volume of EC33 solution (or vehicle for the control group) is infused into the ventricle over a controlled period.

-

Monitoring: Blood pressure and heart rate are continuously monitored before, during, and after the injection using an indwelling arterial catheter connected to a pressure transducer.

Oral Administration in Hypertensive Rat Models

This protocol is used to evaluate the effects of orally administered this compound on blood pressure in conscious, freely moving rats.

Objective: To determine the antihypertensive efficacy and duration of action of this compound following oral administration.

Methodology:

-

Animal Model: A suitable hypertensive rat model is used, such as the Deoxycorticosterone acetate (DOCA)-salt model or the Spontaneously Hypertensive Rat (SHR) model.

-

Instrumentation: Prior to the study, rats are instrumented with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate, or with indwelling arterial catheters.

-

Dosing: this compound is dissolved or suspended in an appropriate vehicle and administered orally via gavage. The control group receives the vehicle alone. Dosing can be acute (single dose) or chronic (daily for a specified period).

-

Data Collection: Blood pressure and heart rate are recorded continuously for a defined period before and after drug administration.

-

Tissue Collection: At the end of the study, animals may be euthanized, and brain tissue collected for further analysis (e.g., measurement of APA activity).

Measurement of Brain Aminopeptidase A (APA) Activity

This assay quantifies the enzymatic activity of APA in brain tissue homogenates.

Objective: To confirm that this compound inhibits APA activity in the brain.

Methodology:

-

Tissue Preparation: Brain tissue (e.g., hypothalamus) is rapidly dissected and homogenized in a cold buffer (e.g., Tris-HCl buffer). The homogenate is then centrifuged to separate the membrane fraction, where APA is located.

-

Enzymatic Reaction: The membrane preparation is incubated with a fluorogenic substrate for APA, such as L-glutamyl-β-naphthylamide. The hydrolysis of this substrate by APA releases a fluorescent product.

-

Measurement: The rate of fluorescence increase is measured over time using a fluorometer. This rate is proportional to the APA activity in the sample.

-

Inhibition Assay: To confirm the specificity of the assay and the inhibitory effect of this compound's active metabolite, parallel reactions are run in the presence of a known APA inhibitor (e.g., EC33).

-

Data Analysis: APA activity is typically expressed as the amount of substrate hydrolyzed per unit of time per milligram of protein. The protein concentration in the tissue homogenate is determined using a standard protein assay (e.g., Bradford assay).

Conclusion

This compound's unique mechanism of action, centered on the inhibition of aminopeptidase A in the brain, offers a promising new approach to the treatment of hypertension. By specifically targeting the central renin-angiotensin system, this compound has demonstrated significant blood pressure-lowering effects in both preclinical models and clinical trials, particularly in patient populations that are often difficult to treat with existing therapies. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to further elucidate the therapeutic potential of this novel antihypertensive agent.

References

- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and Safety of this compound, A First-in-Class Brain Aminopeptidase A Inhibitor, in Hypertensive Overweight Patients of Multiple Ethnic Origins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/52137 [onderzoekmetmensen.nl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound: An Oral First-in-Class Brain Aminopeptidase A Inhibitor for Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current Knowledge about the New Drug this compound in Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of this compound in combination with enalapril and hydrochlorothiazide on blood pressure and vasopressin release in hypertensive DOCA-salt rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Thieme E-Journals - Avicenna Journal of Medicine / Full Text [thieme-connect.de]

The Role of Aminopeptidase A in Hypertension and the Inhibitory Effect of Firibastat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypertension remains a significant global health challenge, necessitating the exploration of novel therapeutic targets. The brain renin-angiotensin system (RAS) has emerged as a key regulator of blood pressure, with aminopeptidase A (APA) playing a pivotal role. APA is a membrane-bound zinc metalloprotease that catalyzes the conversion of angiotensin II (AngII) to angiotensin III (AngIII) in the brain.[1][2] AngIII is a major effector peptide in the brain RAS, exerting a tonic stimulatory control over blood pressure.[1] Consequently, the inhibition of APA presents a promising strategy for the management of hypertension. Firibastat is a first-in-class, orally active prodrug of a potent and selective APA inhibitor, EC33.[3][4] By crossing the blood-brain barrier and converting to its active form, this compound effectively inhibits brain APA, leading to a reduction in AngIII levels and a subsequent decrease in blood pressure. This technical guide provides an in-depth overview of the role of APA in hypertension, the mechanism of action of this compound, a summary of key preclinical and clinical findings, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

The Brain Renin-Angiotensin System and the Role of Aminopeptidase A in Hypertension

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. While the systemic RAS has been extensively studied and targeted by conventional antihypertensive therapies, the brain RAS operates as an independent and parallel system with a distinct functional role.[5] In the brain, AngII is converted to AngIII by the enzymatic action of aminopeptidase A (APA).[1][2] AngIII, in turn, binds to angiotensin receptors, primarily the AT1 receptor, in key cardiovascular regulatory centers of the brain. This binding elicits a pressor response through several mechanisms, including increased vasopressin release, heightened sympathetic nervous system activity, and attenuation of the baroreflex.[2][6]

Hyperactivity of the brain RAS and elevated APA activity have been implicated in the pathophysiology of various forms of hypertension.[6] Studies in spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate (DOCA)-salt hypertensive rats have demonstrated that central administration of APA inhibitors leads to a significant reduction in blood pressure.[7][8] These findings underscore the potential of APA as a therapeutic target for the treatment of hypertension.

This compound: A Novel Aminopeptidase A Inhibitor

The inhibitory action of this compound on brain APA leads to a decrease in the production of AngIII, thereby mitigating its pressor effects and resulting in a reduction in blood pressure.[9] A noteworthy aspect of this compound's mechanism is that it does not appear to cause an accumulation of AngII in the brain. It is hypothesized that with APA inhibited, AngII is shunted towards an alternative metabolic pathway involving angiotensin-converting enzyme 2 (ACE2), which converts AngII to the vasodilatory peptide angiotensin-(1-7).[1][5]

Quantitative Data on this compound's Efficacy

The antihypertensive effects of this compound have been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of this compound in Hypertensive Rat Models

| Animal Model | Drug/Dose | Route of Administration | Change in Mean Arterial Blood Pressure (mmHg) | Reference |

| DOCA-salt rats | This compound (30 mg/kg) | Oral | ↓ 35.4 ± 5.2 | [1] |

| DOCA-salt rats | Enalapril (10 mg/kg) | Oral | No significant change | [1] |

| DOCA-salt rats | Hydrochlorothiazide (10 mg/kg) | Oral | No significant change | [1] |

| DOCA-salt rats | This compound + Enalapril + HCTZ | Oral | Significantly greater reduction than bitherapy | [7] |

| Spontaneously Hypertensive Rats (SHR) | EC33 (1-100 µg) | Intracerebroventricular (ICV) | Dose-dependent decrease | [8] |

Table 2: Clinical Efficacy of this compound in Hypertensive Patients

| Clinical Trial Phase | Patient Population | Treatment and Dose | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Reference |

| Phase IIa | Mild-to-moderate hypertension | This compound (1000 mg/day) vs. Placebo | 4 weeks | ↓ 2.7 (daytime ambulatory, vs. placebo) | Not reported | [6] |

| Phase IIa | Mild-to-moderate hypertension | This compound (1000 mg/day) vs. Placebo | 4 weeks | ↓ 4.7 (office, vs. placebo) | Not reported | [6] |

| Phase II | Overweight/obese, hypertensive | This compound (up to 500 mg BID) | 8 weeks | ↓ 9.5 (automated office) | ↓ 4.2 (automated office) | [6] |

| Phase II (subgroup) | Obese patients | This compound (up to 500 mg BID) | 8 weeks | ↓ 10.2 (automated office) | Not reported | [1] |

| Phase II (subgroup) | Black patients | This compound (up to 500 mg BID) | 8 weeks | ↓ 10.5 (automated office) | Not reported | [1] |

| FRESH (Phase III) | Difficult-to-treat/resistant hypertension | This compound (500 mg BID) vs. Placebo | 12 weeks | No significant difference from placebo | No significant difference from placebo | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of APA and its inhibitors.

Aminopeptidase A Activity Assay (Fluorometric)

This protocol describes a method to determine APA activity in tissue homogenates using a fluorogenic substrate.

Materials:

-

Tissue samples (e.g., brain hypothalamus)

-

Homogenization buffer: 50 mM Tris-HCl, pH 7.4, with 1% Triton X-100

-

Substrate solution: L-Glutamyl-β-naphthylamide

-

Fluorometer

-

96-well black microplates

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Assay Reaction:

-

In a 96-well black microplate, add a specific volume of the supernatant.

-

Add the substrate solution to each well to initiate the enzymatic reaction.

-

Include a blank control with homogenization buffer instead of the sample supernatant.

-

-

Measurement:

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 384/502 nm) in kinetic mode for a defined period (e.g., 60 minutes).[11]

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve.

-

Express APA activity as pmol of substrate hydrolyzed per minute per milligram of protein.

-

In Vivo Blood Pressure Measurement in Hypertensive Rats

This protocol outlines the invasive method for continuous blood pressure monitoring in anesthetized rats.

Materials:

-

Spontaneously Hypertensive Rats (SHR) or other appropriate models

-

Anesthetic agents (e.g., urethane, ketamine/xylazine)

-

Surgical instruments

-

Catheters

-

Pressure transducer

-

Data acquisition system

Procedure:

-

Animal Preparation:

-

Anesthetize the rat using an appropriate anesthetic regimen.[12]

-

Surgically expose the carotid artery and/or femoral artery and vein.

-

-

Catheter Implantation:

-

Cannulate the carotid or femoral artery with a saline-filled catheter for blood pressure measurement.[12]

-

Cannulate the femoral vein for drug administration.

-

-

Blood Pressure Recording:

-

Connect the arterial catheter to a pressure transducer linked to a data acquisition system.[12]

-

Allow the animal to stabilize for a period before recording baseline blood pressure.

-

Administer this compound or control vehicle intravenously or via oral gavage.

-

Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) for the duration of the experiment.

-

-

Data Analysis:

-

Analyze the changes in blood pressure from baseline following drug administration.

-

Compare the effects of different doses of this compound.

-

Phase II Clinical Trial Protocol for an Antihypertensive Drug

This section provides a general framework for the design of a Phase II clinical trial to evaluate the efficacy and safety of a new antihypertensive agent like this compound.

Study Design:

-

A randomized, double-blind, placebo-controlled, multicenter study.[13] Patient Population:

-

Inclusion criteria: Adults with a diagnosis of essential hypertension (e.g., office SBP between 140-180 mmHg).[6]

-

Exclusion criteria: Secondary hypertension, severe comorbidities, contraindications to the study drug. Intervention:

-

Test arm: this compound at one or more dose levels (e.g., 500 mg BID).

-

Control arm: Placebo. Primary Endpoint:

-

The change from baseline in mean sitting or standing office systolic blood pressure at the end of the treatment period (e.g., 12 weeks).[13] Secondary Endpoints:

-

Change from baseline in diastolic blood pressure.

-

Proportion of patients achieving a target blood pressure.

-

Changes in 24-hour ambulatory blood pressure monitoring (ABPM).

-

Safety and tolerability, assessed by adverse event reporting and laboratory tests. Statistical Analysis:

-

The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in SBP, with treatment and baseline SBP as covariates.

Visualizing the Core Concepts

Signaling Pathways

Caption: APA signaling pathway in hypertension.

Experimental Workflows

Caption: Workflow for screening APA inhibitors.

Caption: Clinical trial workflow.

Conclusion

Aminopeptidase A has been validated as a key enzyme in the brain renin-angiotensin system, playing a significant role in the pathophysiology of hypertension. This compound, as a first-in-class APA inhibitor, represents a novel and targeted approach to antihypertensive therapy. Preclinical and early-phase clinical studies have demonstrated its potential to effectively lower blood pressure, particularly in patient populations that are often difficult to treat with conventional medications. While the results of the Phase III FRESH trial in resistant hypertension were not positive, the unique mechanism of action of this compound continues to make it a subject of interest for further research and potential application in other cardiovascular conditions. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the ongoing exploration of APA inhibition as a therapeutic strategy.

References

- 1. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: An Oral First-in-Class Brain Aminopeptidase A Inhibitor for Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Effects of this compound in combination with enalapril and hydrochlorothiazide on blood pressure and vasopressin release in hypertensive DOCA-salt rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminopeptidase A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orally active aminopeptidase A inhibitors reduce blood pressure: a new strategy for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Foundational Science Behind Inhibiting Angiotensin II to Angiotensin III Conversion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core scientific principles underlying the enzymatic conversion of angiotensin II (Ang II) to angiotensin III (Ang III) and the mechanisms of its inhibition. This critical step in the renin-angiotensin system (RAS) presents a promising target for novel therapeutic interventions in cardiovascular and neurological diseases. This document details the key enzymes, signaling pathways, experimental methodologies, and quantitative data essential for researchers and drug development professionals in this field.

The Enzymatic Conversion of Angiotensin II to Angiotensin III: The Role of Aminopeptidase A

The conversion of the octapeptide Ang II to the heptapeptide Ang III is primarily catalyzed by the enzyme Aminopeptidase A (APA) , also known as glutamyl aminopeptidase (EC 3.4.11.7).[1] APA is a zinc-dependent metalloenzyme that specifically cleaves the N-terminal aspartic acid residue from Ang II.[2] This enzymatic action is a crucial control point in the renin-angiotensin system, as Ang III exhibits distinct physiological activities compared to its precursor, Ang II.

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[3] The classical pathway involves the conversion of angiotensinogen to Ang I by renin, followed by the conversion of Ang I to Ang II by angiotensin-converting enzyme (ACE).[4] While Ang II is a potent vasoconstrictor, Ang III also possesses significant biological activity, particularly in the brain and adrenal glands.[5][6]

Physiological Significance of Angiotensin III

Angiotensin III, while having approximately 40% of the pressor activity of Angiotensin II, is a potent stimulator of aldosterone release from the adrenal cortex, with 100% of the activity of Angiotensin II in this regard.[6][7] In the brain, Ang III is considered a major effector peptide of the RAS, exerting tonic stimulatory control over blood pressure and vasopressin release.[8][9][10] Inhibition of Ang III formation in the brain has been shown to have antihypertensive effects.[11]

Ang III, like Ang II, exerts its effects by binding to two main receptor subtypes: AT1 and AT2 receptors.[9] Both peptides exhibit similar high affinity for both AT1 and AT2 receptors.[12][13] The activation of these receptors triggers distinct downstream signaling cascades.

Signaling Pathways of Angiotensin Receptors

The binding of Ang II and Ang III to their receptors initiates a cascade of intracellular signaling events that mediate their physiological effects.

AT1 Receptor Signaling

Activation of the AT1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq/11 and Gi/o proteins.[14] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including vasoconstriction, cell growth, and inflammation.[14]

AT2 Receptor Signaling

The AT2 receptor, also a GPCR, often mediates effects that counterbalance those of the AT1 receptor.[15] Its signaling is less well-defined but is known to involve Gαi proteins, leading to the activation of protein phosphatases and the production of nitric oxide, which can result in vasodilation and anti-proliferative effects.[15] Activation of the AT2 receptor by Ang III has been specifically implicated in natriuresis.[16]

Inhibition of Angiotensin II to Angiotensin III Conversion

Targeting APA to prevent the formation of Ang III is a novel therapeutic strategy for conditions like hypertension.[17] Several inhibitors of APA have been developed and characterized.

Aminopeptidase A Inhibitors

Potent and selective inhibitors of APA have been instrumental in elucidating the physiological roles of Ang III.[1] These inhibitors typically work by binding to the active site of the enzyme, preventing it from metabolizing Ang II.[18] One of the most well-studied classes of APA inhibitors is represented by firibastat (formerly RB150), an orally active prodrug of the potent APA inhibitor EC33.[8][19]

Quantitative Data on APA Inhibitors

The potency of enzyme inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor.

| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Reference(s) |

| EC33 | Aminopeptidase A | 290 | - | [11] |

| PC18 | Aminopeptidase N | 8 | - | [11] |

| Amastatin | Aminopeptidase A | - | 50,000 | [1] |

| Bestatin | Aminopeptidase N | - | - | [11] |

Note: Ki and IC50 values can vary depending on the experimental conditions.[20]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to research in this area. The following sections provide an overview of key methodologies.

Aminopeptidase A Activity Assay

This assay measures the enzymatic activity of APA by quantifying the cleavage of a substrate. A common method involves using a fluorogenic substrate, such as L-glutamyl-β-naphthylamide.[18]

Protocol Overview:

-

Sample Preparation: Homogenize tissue samples (e.g., hypothalamus) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1% Triton X-100). Centrifuge to pellet debris and collect the supernatant.[18]

-

Incubation: Incubate the supernatant with a substrate solution containing L-glutamyl-β-naphthylamide, dithiothreitol (DTT), and bovine serum albumin (BSA) in a phosphate buffer (pH 7.4) at 37°C.[18]

-

Detection: Measure the fluorescence of the released product (β-naphthylamine) over time using a fluorometer.

-

Data Analysis: Calculate the rate of substrate hydrolysis, which is proportional to the APA activity. Express activity as pmol of substrate hydrolyzed per minute per milligram of protein.[18]

HPLC-Based Separation of Angiotensins

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying Ang II and Ang III in biological samples.[6]

Protocol Overview:

-

Sample Extraction: Extract angiotensin peptides from plasma or tissue homogenates using a solvent mixture (e.g., acetone/HCl/water).[6]

-

Chromatography:

-

Quantification: Identify and quantify Ang II and Ang III by comparing their retention times and peak areas to those of known standards. For very low concentrations, fractions can be collected and further analyzed by radioimmunoassay (RIA).[2]

Radioligand Binding Assay for Angiotensin Receptors

This assay is used to determine the affinity of ligands (e.g., Ang II, Ang III, inhibitors) for angiotensin receptors.[22]

Protocol Overview:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest.[1]

-

Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [125I]-Ang II) and varying concentrations of a competing unlabeled ligand.

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration.[11]

-

Detection: Quantify the radioactivity of the filters using a gamma counter.

-

Data Analysis: Determine the IC50 value of the competing ligand, which can be used to calculate its Ki value.[1]

In Vivo Blood Pressure Measurement in Animal Models

Animal models, such as spontaneously hypertensive rats, are crucial for evaluating the in vivo efficacy of APA inhibitors.[8]

Protocol Overview:

-

Catheter Implantation: Surgically implant a catheter into the carotid or femoral artery of an anesthetized rat for direct blood pressure measurement.[8]

-

Drug Administration: Administer the test compound (e.g., APA inhibitor) via an appropriate route (e.g., intracerebroventricularly or orally).[8]

-

Blood Pressure Monitoring: Continuously record arterial blood pressure using a pressure transducer connected to a data acquisition system.[23]

-

Data Analysis: Analyze the changes in blood pressure before and after drug administration to determine the compound's antihypertensive effect.[23]

Conclusion

The inhibition of the conversion of angiotensin II to angiotensin III by targeting aminopeptidase A represents a promising and innovative approach for the development of new therapeutics, particularly for hypertension. A thorough understanding of the underlying enzymatic processes, the physiological roles of angiotensin III, the associated signaling pathways, and the application of rigorous experimental methodologies are paramount for advancing research and drug discovery in this area. This guide provides a foundational framework for scientists and researchers to navigate the complexities of this important biological system.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous separation of angiotensin and endothelin peptide families by high-performance liquid chromatography: application to the specific radioimmunoassay measurement of angiotensin II or endothelin-1 from tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Rational design, synthesis and pharmacological characterization of novel aminopeptidase A inhibitors - Edelris [edelris.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. The 1.20 A resolution crystal structure of the aminopeptidase from Aeromonas proteolytica complexed with tris: a tale of buffer inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminopeptidase - Wikipedia [en.wikipedia.org]

- 10. karger.com [karger.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 15. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. portlandpress.com [portlandpress.com]

- 18. 2.2. Determination of Aminopeptidase A Activity [bio-protocol.org]

- 19. This compound, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. walshmedicalmedia.com [walshmedicalmedia.com]

- 22. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cdn.amegroups.cn [cdn.amegroups.cn]

Understanding the central regulation of blood pressure via the brain RAS

An In-depth Technical Guide to the Central Regulation of Blood Pressure via the Brain Renin-Angiotensin System

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that plays a pivotal role in regulating blood pressure, fluid, and electrolyte balance.[1][2][3][4] While the systemic RAS has been extensively studied, there is a growing body of evidence supporting the existence and functional significance of an independent RAS within the brain.[5][6][7][8] This central or brain RAS is a highly localized network of angiotensin II-containing cell bodies, fibers, and receptors located in key cardiovascular control centers within the brain.[5] Dysregulation of the brain RAS is strongly implicated in the pathogenesis of neurogenic hypertension, which is characterized by a sustained increase in sympathetic nervous system activity.[9][10][11] This guide provides a comprehensive overview of the brain RAS, its signaling pathways, the experimental methodologies used to study it, and its role in the central regulation of blood pressure.

Components of the Brain Renin-Angiotensin System

All the essential components of the RAS have been identified within the brain, suggesting a local and independent synthesis of angiotensin peptides.[7]

-

Angiotensinogen (AGT): The precursor to all angiotensin peptides. In the brain, AGT is primarily expressed in astrocytes and some neurons within regions crucial for cardiovascular and metabolic control.[1][4]

-

Renin and the (Pro)renin Receptor (PRR): Renin is the rate-limiting enzyme that cleaves AGT to form angiotensin I (Ang I). While the levels of renin in the brain are low, the (pro)renin receptor (PRR) can bind both renin and its precursor, prorenin, enhancing the catalytic activity and playing a key role in local Ang II production.[1][4][12]

-

Angiotensin-Converting Enzyme (ACE): This enzyme is responsible for converting Ang I to the primary effector peptide, angiotensin II (Ang II).[2] Upregulation of brain ACE expression or activity is observed in hypertensive animal models.[4]

-

Angiotensin II (Ang II): The main bioactive peptide of the classical RAS. Central administration of Ang II elicits potent pressor responses, increases sympathetic outflow, stimulates thirst, and induces sodium intake.[2]

-

Angiotensin Receptors (AT1R and AT2R): Ang II exerts its effects by binding to two main G-protein coupled receptors, the Ang II type 1 receptor (AT1R) and the Ang II type 2 receptor (AT2R).[1][4]

-

AT1R: Activation of AT1R mediates most of the well-known pressor effects of Ang II, including vasoconstriction, sympathetic activation, and vasopressin release.[2][9][13] Chronic blockade of AT1R in the brain can significantly lower blood pressure in hypertensive models.[1][4]

-

AT2R: The AT2R generally counteracts the actions of the AT1R.[1][4] Activation of brain AT2R can lead to a decrease in blood pressure, particularly in models of neurogenic hypertension, and is considered part of the protective arm of the RAS.[9][13]

-

-

The Counter-regulatory Axis (ACE2/Ang-(1-7)/Mas Receptor): This axis provides a crucial counterbalance to the pressor effects of the classical RAS.

-

Angiotensin-Converting Enzyme 2 (ACE2): This enzyme metabolizes Ang II to form angiotensin-(1-7) [Ang-(1-7)].[1][4]

-

Angiotensin-(1-7) [Ang-(1-7)]: This peptide generally opposes the actions of Ang II.[10]

-

Mas Receptor: Ang-(1-7) binds to the Mas receptor, and this interaction often leads to vasodilation and a reduction in blood pressure.[1][4] Upregulation of this protective axis in the brain has been shown to reduce blood pressure in hypertensive animals.[3]

-

Signaling Pathways in Brain RAS-Mediated Blood Pressure Control

The brain RAS exerts its control over blood pressure through two primary, opposing signaling pathways.

The Classical (Pressor) Pathway

The classical pathway is initiated by the cleavage of angiotensinogen by renin to form Ang I. ACE then converts Ang I to Ang II. Ang II subsequently binds to AT1 receptors located on neurons in key cardiovascular control centers of the brain, such as the paraventricular nucleus (PVN), subfornical organ (SFO), and rostral ventrolateral medulla (RVLM).[14] This binding triggers a cascade of intracellular events that lead to an increase in sympathetic nervous system outflow, the release of vasopressin, and a subsequent elevation in arterial blood pressure.[7][9][15] Chronic overactivation of this pathway is a significant contributor to neurogenic hypertension.[6][9]

The Counter-regulatory (Depressor) Pathway

The counter-regulatory arm of the brain RAS acts to mitigate the pressor effects of the classical pathway. This system involves the enzyme ACE2, which converts Ang II into Ang-(1-7).[4] Ang-(1-7) then binds to the Mas receptor, initiating signaling cascades that generally lead to vasodilation and a decrease in sympathetic nerve activity, thereby lowering blood pressure.[1][4] Additionally, the AT2 receptor provides another layer of counter-regulation. When Ang II binds to AT2 receptors, it often triggers effects that oppose those mediated by AT1 receptors, contributing to blood pressure reduction.[1][4][9][13]

Quantitative Data on Brain RAS Manipulation

The following tables summarize quantitative findings from various studies investigating the effects of manipulating the brain RAS on blood pressure and component expression in animal models.

Table 1: Effects of Central Brain RAS Intervention on Mean Arterial Pressure (MAP) in Hypertensive Animal Models

| Animal Model | Intervention | Route | Change in MAP (mmHg) | Reference |

| Spontaneously Hypertensive Rat (SHR) | AT1 Receptor Blocker (Losartan) | ICV | ↓ 20-30 mmHg | [10] |

| DOCA-salt Hypertensive Rat | ACE Inhibitor (Captopril) | ICV | Prevents hypertension development | |

| DOCA-salt Hypertensive Rat | AT1 Receptor Blocker | Central Infusion | Mimics effects of ACE inhibitors | [2] |

| Ang II-induced Hypertensive Mice | Neuronal ACE2 Overexpression | Transgenic | ↓ ~25 mmHg | [1][4] |

| (mRen2)27 Transgenic Hypertensive Rat | Ang-(1-7) | ICV Infusion | Attenuated hypertension | |

| Renin-b Deficient Mice | Genetic Deletion | Knockout | ↑ ~15 mmHg (paradoxical) | [16] |

ICV: Intracerebroventricular

Table 2: Alterations in Brain RAS Component Expression in Hypertension

| Brain Region | Animal Model | Component | Change in Expression | Reference |

| Paraventricular Nucleus (PVN) | Ang II-induced Hypertension | AT1 Receptor | ↑ | [1][4] |

| Rostral Ventrolateral Medulla (RVLM) | Chronic Heart Failure (Rabbit) | ACE | ↑ | [4] |

| Rostral Ventrolateral Medulla (RVLM) | Chronic Heart Failure (Rabbit) | ACE2 | ↓ | [4] |

| Subfornical Organ (SFO) | Water Deprivation | AT1 Receptor | ↑ | [1][4] |

| Paraventricular Nucleus (PVN) | Renin-b Deficient Mice | AT1 Receptor | ↑ | [16] |

Experimental Protocols and Methodologies

Studying the brain RAS requires specialized techniques to bypass the blood-brain barrier and to measure neurochemical changes in specific brain nuclei.

Intracerebroventricular (ICV) Injections/Infusions

This is a common technique used to deliver substances that do not cross the blood-brain barrier directly into the cerebrospinal fluid of the cerebral ventricles.[17][18] This allows for the assessment of the central effects of various RAS components and their blockers.

Detailed Methodology:

-

Animal Preparation: The animal (typically a rat or mouse) is anesthetized.[19] Its head is fixed in a stereotaxic apparatus.

-

Cannula Implantation: A small hole is drilled in the skull at precise coordinates corresponding to a lateral ventricle (e.g., from bregma: AP -1.0 mm; LL 1.5 mm; and DV -4.5 mm for a rat).[19] A guide cannula is lowered into the ventricle and secured to the skull with dental cement and anchoring screws.[19] A dummy stylet is inserted to keep the cannula patent.

-

Recovery: The animal is allowed to recover from surgery for several days.

-

Infusion: For acute studies, a specific volume of the substance is injected through the cannula. For chronic studies, the cannula is connected via tubing to a subcutaneously implanted osmotic minipump, which delivers the substance at a constant rate for an extended period (e.g., 14 days).[19][17]

-

Verification: Post-mortem, the placement of the cannula is verified by injecting a dye and examining the brain tissue to ensure the dye is present within the ventricular system.[19] Angiotensin II-induced drinking behavior can also be used as a functional verification method, though it is not perfectly accurate.[18]

Brain Microdialysis

Microdialysis is a technique used to sample the extracellular fluid of a specific brain region in a conscious, freely moving animal.[20][21][22] This allows for the in-vivo measurement of neurotransmitters and peptides, such as Ang II or norepinephrine, released in response to RAS stimulation.[21]

Detailed Methodology:

-

Probe Construction: A microdialysis probe consists of a semipermeable membrane at the tip, connected to inlet and outlet tubing.[20]

-

Surgical Implantation: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., the anterior hypothalamus).[21][22] The animal is allowed to recover.

-

Probe Insertion and Perfusion: On the day of the experiment, the microdialysis probe is inserted through the guide cannula into the brain tissue.[22] A physiological solution (perfusate) is pumped through the inlet tubing at a slow, constant rate (e.g., 1 µL/min).[22]

-

Sample Collection: As the perfusate flows through the probe, molecules from the surrounding extracellular fluid diffuse across the membrane into the perfusate. This fluid, now called the dialysate, exits through the outlet tubing and is collected in small vials at regular intervals (e.g., every 15-20 minutes).[23]

-

Analysis: The collected dialysate samples are then analyzed using highly sensitive techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the molecules of interest.[22]

Targeted Gene Expression Analysis

To understand how the expression of RAS components changes in hypertension, researchers analyze the levels of specific messenger RNA (mRNA) in dissected brain tissue.

Detailed Methodology:

-

Tissue Collection: After the experimental period, the animal is euthanized, and the brain is rapidly removed and frozen.

-

Brain Sectioning: The frozen brain is sliced into thin sections using a cryostat. Specific brain nuclei are identified and collected using techniques like laser capture microdissection or manual punching.

-

RNA Extraction: Total RNA is extracted from the collected tissue samples.

-

Quantitative Real-Time PCR (qPCR): This is a common method to quantify mRNA levels. The extracted RNA is reverse-transcribed into complementary DNA (cDNA). A qPCR reaction is then performed using specific primers for the target genes (e.g., AT1R, ACE2, AGT). The amount of amplified product is measured in real-time, allowing for the quantification of the initial amount of mRNA.

-

Data Analysis: The expression levels of the target genes are typically normalized to the expression of a stable housekeeping gene to control for variations in RNA quantity and quality. The results are often expressed as a fold change compared to a control group.

Conclusion and Future Directions

The brain renin-angiotensin system is a complex and crucial regulator of cardiovascular function.[5][6] An imbalance between its pressor (Ang II/AT1R) and depressor (ACE2/Ang-(1-7)/MasR and AT2R) arms is a key factor in the development and maintenance of neurogenic hypertension.[9][10] The experimental models and protocols detailed in this guide are fundamental tools for dissecting the intricate signaling pathways and neuronal circuits involved.

Future research will likely focus on several key areas:

-

Cell-Type Specificity: Utilizing advanced genetic tools to understand the specific roles of RAS components in different cell types (e.g., neurons vs. glia) within cardiovascular control centers.[1][3]

-

Therapeutic Targeting: Developing novel drugs that can cross the blood-brain barrier to selectively modulate the brain RAS, offering new therapeutic avenues for resistant hypertension.[2][13]

-

Interaction with Other Systems: Further exploring the interplay between the brain RAS and other systems involved in blood pressure control, such as inflammation and oxidative stress.[14][24]

A deeper understanding of the central regulation of blood pressure by the brain RAS will undoubtedly pave the way for more effective treatments for hypertension and related cardiovascular diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. The Renin-Angiotensin System in the Central Nervous System and Its Role in Blood Pressure Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrative Physiological Aspects of Brain RAS in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How is the Brain Renin-Angiotensin System Regulated? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The renin-angiotensin system in the central control of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain Renin–Angiotensin System in Hypertension, Cardiac Hypertrophy, and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brain RAS: Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Protective Angiotensin Type 2 Receptors in the Brain and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brain renin–angiotensin system dysfunction in hypertension: recent advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurogenic Hypertension, the Blood–Brain Barrier, and the Potential Role of Targeted Nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Centrally-mediated cardiovascular actions of the angiotensin II type 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Interactions of the Brain Renin-Angiotensin-System (RAS) and Inflammation in the Sensitization of Hypertension [frontiersin.org]

- 15. ahajournals.org [ahajournals.org]

- 16. ahajournals.org [ahajournals.org]

- 17. Chronic intracerebroventricular infusion of angiotensin II causes dose- and sex-dependent effects on intake behaviors and energy homeostasis in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Angiotensin II-induced drinking behavior as a method to verify cannula placement into the cerebral ventricles of mice: An evaluation of its accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Angiotensin-(1-7) Central Mechanisms After ICV Infusion in Hypertensive Transgenic (mRen2)27 Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Angiotensin II-induced noradrenaline release from anterior hypothalamus in conscious rats: a brain microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. currentseparations.com [currentseparations.com]

- 23. Effects of angiotensin II on LHRH release, as measured by in vivo microdialysis of the anterior pituitary gland of conscious female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ahajournals.org [ahajournals.org]

Initial In Vitro Studies on Firibastat's Binding Affinity to Aminopeptidase A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firibastat, a first-in-class brain aminopeptidase A (APA) inhibitor, represents a novel therapeutic approach for the management of hypertension.[1][2] Unlike traditional antihypertensive agents that primarily target the peripheral renin-angiotensin system (RAS), this compound acts centrally to modulate the brain RAS, a key player in the regulation of blood pressure. This technical guide provides an in-depth overview of the initial in vitro studies that elucidated the binding affinity of this compound's active metabolite for its molecular target, aminopeptidase A.

This compound is administered as an orally active prodrug, RB150, which is designed to cross the blood-brain barrier.[3][4] Once in the central nervous system, RB150 is rapidly converted by brain reductases into two molecules of its active metabolite, EC33 ((S)-3-amino-4-mercaptobutyl sulfonic acid).[3] EC33 is a potent and selective inhibitor of APA, a membrane-bound zinc metalloprotease. APA catalyzes the conversion of angiotensin II to angiotensin III, a peptide that exerts a tonic stimulatory control over blood pressure.[5] By inhibiting APA, EC33 blocks the formation of angiotensin III, leading to a reduction in blood pressure.[3][5]

Quantitative Binding Affinity Data

The binding affinity of an inhibitor for its target enzyme is a critical parameter in drug development, providing a quantitative measure of its potency. For EC33, the active form of this compound, the primary in vitro binding affinity metric reported is the inhibition constant (Kᵢ). The Kᵢ represents the concentration of the inhibitor required to occupy half of the active sites of the enzyme at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

Initial in vitro studies have determined the Kᵢ value for EC33, highlighting its potent interaction with aminopeptidase A. For comparative purposes, the Kᵢ value of another APA inhibitor, NI929, is also presented.

| Inhibitor | Target Enzyme | Kᵢ (nM) |

| EC33 (active form of this compound) | Recombinant Mouse Aminopeptidase A | 300 |

| NI929 | Recombinant Mouse Aminopeptidase A | 30 |

Note: Data extracted from studies on recombinant mouse aminopeptidase A.[4]

Experimental Protocols

The determination of the binding affinity of EC33 for aminopeptidase A involves in vitro enzymatic assays. While specific, detailed protocols from the initial discovery and development of this compound are often proprietary, this section outlines a generalized methodology based on commonly employed techniques for assessing APA inhibition.

Reagents and Materials

-

Enzyme: Recombinant aminopeptidase A (e.g., from mouse or human).

-

Inhibitor: EC33 (active metabolite of this compound).

-

Substrate: A specific fluorogenic or chromogenic substrate for APA, such as L-Aspartic acid β-naphthylamide or Glutamyl-p-nitroanilide (GluNA).

-

Buffer: A suitable buffer to maintain pH and ionic strength, typically a Tris-HCl or HEPES buffer at physiological pH (e.g., pH 7.4).

-

Detection System: A microplate reader capable of measuring fluorescence or absorbance.

In Vitro Aminopeptidase A Inhibition Assay (Generalized Protocol)

This protocol describes a continuous kinetic assay to measure the inhibition of APA by EC33.

-

Preparation of Reagents:

-

Prepare a stock solution of recombinant APA in the assay buffer.

-

Prepare a series of dilutions of EC33 in the assay buffer to cover a range of concentrations.

-

Prepare a stock solution of the APA substrate (e.g., GluNA) in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired working concentration.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the APA enzyme solution to each well.

-

Add varying concentrations of the EC33 inhibitor to the wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the APA substrate to all wells.

-

Immediately place the microplate in a plate reader and monitor the increase in fluorescence or absorbance over time. The rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity under the specified assay conditions.

-

The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and the Michaelis-Menten constant (Kₘ) of the enzyme for that substrate.

-

Visualizations

Signaling Pathway of the Brain Renin-Angiotensin System and this compound's Mechanism of Action

The following diagram illustrates the key components of the brain renin-angiotensin system and the mechanism by which this compound exerts its therapeutic effect.

Caption: this compound's mechanism within the brain RAS.

Experimental Workflow for In Vitro Determination of Aminopeptidase A Inhibition

This diagram outlines the general workflow for an in vitro experiment designed to measure the inhibitory activity of a compound against aminopeptidase A.

Caption: Workflow for APA inhibition assay.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. A quantitative intracellular peptide binding assay reveals recognition determinants and context dependence of short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Firibastat in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of Firibastat in rodent models of hypertension. This document includes an overview of this compound's mechanism of action, detailed experimental protocols for hypertension induction and drug administration, and quantitative data from preclinical studies.

Introduction to this compound

This compound is a first-in-class, orally active prodrug that acts as a potent and selective inhibitor of aminopeptidase A (APA) within the brain.[1][2][3] As a key enzyme in the brain renin-angiotensin system (RAS), APA is responsible for the conversion of angiotensin II to angiotensin III.[4][5][6] Angiotensin III is a major effector peptide in the brain that contributes to the elevation of blood pressure through mechanisms including increased vasopressin release, sympathetic nervous system activation, and inhibition of the baroreflex.[3][7]

This compound, also known as RB150 or QGC001, is designed to cross the blood-brain barrier, where it is cleaved by brain reductases into two active molecules of its active form, EC33.[2][3][4] By inhibiting APA, EC33 blocks the formation of angiotensin III, thereby reducing blood pressure.[2][6] This central mechanism of action makes this compound a promising therapeutic agent for hypertension, particularly in models resistant to conventional RAS blockers.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in rodent models of hypertension.

Table 1: this compound Dosage and Efficacy in Rodent Models

| Rodent Model | Dosage | Route of Administration | Treatment Duration | Key Efficacy Readouts | Reference(s) |

| Deoxycorticosterone acetate (DOCA)-salt rats | 30 mg/kg | Oral | Acute | Significant reduction in blood pressure (-35.4 ± 5.2 mmHg) | [4] |

| Deoxycorticosterone acetate (DOCA)-salt rats | 50 mg/kg/day | Oral | 24 days | Significant drop in systolic blood pressure | [8] |

| Spontaneously Hypertensive Rats (SHR) | ED₅₀ of 30 mg/kg | Oral | Not specified | Dose-dependent reduction in blood pressure | [9][10] |

| Post-myocardial infarction mice | 150 mg/kg/day | Oral | 4-8 weeks | Attenuated cardiac dysfunction | [9] |

| Post-myocardial infarction rats | 50 mg/kg/day | Subcutaneous | 5 weeks | Attenuated cardiac dysfunction | [9] |

| Post-myocardial infarction rats | 150 mg/kg/day | Oral | 5 weeks | Attenuated cardiac dysfunction | [9] |

Table 2: Effects of this compound in Combination Therapy in DOCA-salt Rats

| Treatment Group | Dosage | Route of Administration | Change in Blood Pressure | Reference(s) |

| This compound (monotherapy) | 30 mg/kg | Oral | -35.4 ± 5.2 mmHg | [4] |

| Enalapril (monotherapy) | 10 mg/kg | Oral | No significant change | [4] |

| Hydrochlorothiazide (monotherapy) | 10 mg/kg | Oral | No significant change | [4] |

| This compound + Enalapril + Hydrochlorothiazide | 30 mg/kg + 10 mg/kg + 10 mg/kg | Oral | Significantly greater decrease than dual therapy | [4] |

Experimental Protocols

Protocol 1: Induction of Deoxycorticosterone Acetate (DOCA)-Salt Hypertension in Rats

This protocol describes a common method for inducing hypertension in rats, creating a model of low-renin, salt-sensitive hypertension.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

Deoxycorticosterone acetate (DOCA)

-

Vehicle for DOCA (e.g., sterile olive oil or dimethylformamide)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

1% NaCl drinking water

-

Standard rat chow

Procedure:

-

Acclimation: Acclimate rats to the housing facility for at least one week prior to any procedures.

-

Uninephrectomy (Day 0):

-

Anesthetize the rat using an appropriate anesthetic regimen (e.g., ketamine at 70 mg/kg and xylazine at 5 mg/kg, intraperitoneally).[2]

-

Shave and disinfect the left flank.

-

Make a small incision to expose the left kidney.

-

Ligate the renal artery, vein, and ureter, and carefully remove the kidney.

-

Suture the muscle and skin layers.

-

Provide post-operative analgesia as per institutional guidelines.

-

-

Post-operative Recovery (Day 1-7):

-

Allow the rats to recover for one week. During this period, provide standard rat chow and tap water ad libitum.

-

-

Initiation of DOCA-salt Treatment (Day 7):

-

Maintenance (Weeks 2-5):

-

Continue the 1% NaCl drinking water and twice-weekly DOCA injections for the duration of the study (typically 4-6 weeks).

-

Monitor the animals regularly for signs of distress and measure body weight weekly.

-

Hypertension typically develops over several weeks.

-

Protocol 2: Oral Administration of this compound by Gavage

This protocol outlines the procedure for administering this compound to rodents via oral gavage.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% sodium carboxymethyl cellulose in sterile water)

-

Oral gavage needles (size appropriate for the rodent)

-

Syringes

Procedure:

-

Preparation of this compound Suspension:

-

On the day of administration, prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Vortex or sonicate as needed to ensure uniform suspension.

-

-

Animal Handling and Restraint:

-

Gently but firmly restrain the rat to prevent movement and ensure safe administration.

-

-

Gavage Procedure:

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

-

Attach the gavage needle to the syringe containing the this compound suspension.

-

Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

-

Slowly dispense the suspension into the stomach.

-

Gently remove the gavage needle.

-

-

Post-administration Monitoring:

-

Return the animal to its cage and monitor for any immediate adverse reactions.

-

Protocol 3: Non-invasive Blood Pressure Measurement using the Tail-Cuff Method

This protocol describes the measurement of systolic and diastolic blood pressure in conscious rats using a tail-cuff system.

Materials:

-

Tail-cuff blood pressure measurement system (including restrainer, cuff, and sensor)

-

Warming platform

Procedure:

-

Acclimation:

-

To minimize stress-induced blood pressure elevation, acclimate the rats to the restraint and measurement procedure for several days before the actual data collection. This involves placing the rats in the restrainers on the warming platform for 10-15 minutes daily for at least 3-5 days.

-

-

Measurement Session:

-

Place the rat in the restrainer on the warming platform to promote vasodilation of the tail artery.

-

Secure the tail-cuff and sensor around the base of the tail.

-

Allow the rat to acclimate to the setup for 5-10 minutes before starting the measurements.

-

Initiate the automated measurement cycle on the system. Typically, the system will inflate and then slowly deflate the cuff, recording the pressure at which blood flow returns (systolic) and when it becomes continuous (diastolic).

-

Perform a series of measurements (e.g., 10-15 cycles) and average the valid readings to obtain a reliable blood pressure value for that session.

-

It is recommended to discard the first few readings of each session to allow for animal stabilization.

-

Visualizations

This compound's Mechanism of Action in the Brain Renin-Angiotensin System

Caption: this compound's central mechanism of action.

Experimental Workflow for a this compound Study in a DOCA-Salt Rat Model

Caption: Workflow for a this compound study in DOCA-salt rats.

References

- 1. ijvets.com [ijvets.com]

- 2. omicsonline.org [omicsonline.org]

- 3. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kentscientific.com [kentscientific.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]

- 7. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [en.bio-protocol.org]

- 8. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Aminopeptidase A Inhibition by Firibastat in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidase A (APA), a key enzyme in the brain renin-angiotensin system (RAS), plays a crucial role in blood pressure regulation by converting angiotensin II to angiotensin III.[1][2] Elevated APA activity is associated with hypertension. Firibastat is a first-in-class, orally active prodrug that penetrates the blood-brain barrier and is converted to its active form, EC33.[1][3] EC33 is a potent and selective inhibitor of APA, making it a promising therapeutic agent for the treatment of hypertension.[3][4] These application notes provide detailed protocols for measuring the inhibition of APA in brain tissue by this compound, facilitating research and development in this area.

Mechanism of Action of this compound

This compound is a prodrug of EC33, a selective inhibitor of aminopeptidase A (APA).[1] After oral administration, this compound crosses the blood-brain barrier, where it is cleaved into two molecules of the active inhibitor, EC33.[1] EC33 then binds to APA, preventing the conversion of angiotensin II to angiotensin III. This inhibition of APA in the brain leads to a decrease in angiotensin III levels, which in turn reduces vasopressin release and sympathetic nervous system activity, ultimately lowering blood pressure.[4]

Data Presentation

Quantitative Data on this compound (EC33) Inhibition of Aminopeptidase A

| Parameter | Value | Compound | Enzyme Source | Reference |

| Ki | 200 nM | EC33 (active form of this compound) | Aminopeptidase A | [5][6] |

Experimental Protocols

Protocol 1: Preparation of Brain Tissue Homogenates for Aminopeptidase A Activity Assay

This protocol describes the preparation of brain tissue homogenates suitable for the subsequent measurement of APA activity.

Materials:

-

Fresh or frozen brain tissue (e.g., from rodents)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose and a protease inhibitor cocktail.

-

Dounce homogenizer or mechanical homogenizer

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Excise brain tissue and place it immediately in ice-cold Homogenization Buffer.

-

Weigh the tissue and add 10 volumes of ice-cold Homogenization Buffer (e.g., 10 mL buffer for 1 g of tissue).

-

Homogenize the tissue on ice using a Dounce homogenizer (approximately 10-15 strokes) or a mechanical homogenizer until a uniform suspension is achieved.

-

Transfer the homogenate to microcentrifuge tubes.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Carefully collect the supernatant, which contains the membrane-bound APA, and transfer it to fresh, pre-chilled microcentrifuge tubes.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).

-

The brain tissue homogenate is now ready for the APA activity assay or can be stored at -80°C for future use.

Protocol 2: Fluorometric Assay for Aminopeptidase A Inhibition by this compound (EC33)

This protocol details the measurement of APA activity and its inhibition by the active form of this compound, EC33, using a fluorogenic substrate.

Materials:

-

Prepared brain tissue homogenate (from Protocol 1)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Fluorogenic Substrate: L-Glutamic acid α-(7-amido-4-methylcoumarin) (Glu-AMC). Prepare a stock solution in DMSO.

-

Inhibitor: EC33 (active form of this compound). Prepare a stock solution in a suitable solvent (e.g., DMSO or water).

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of the inhibitor (EC33) in Assay Buffer to achieve a range of final concentrations for IC50 determination.

-

In a 96-well black microplate, add the following to each well:

-

Blank (no enzyme): Assay Buffer, Substrate

-

Control (no inhibitor): Brain homogenate, Assay Buffer, Substrate

-

Inhibitor wells: Brain homogenate, EC33 dilution, Substrate

-

-

The final volume in each well should be consistent (e.g., 200 µL).

-

-

Pre-incubation:

-

Add the brain homogenate and either Assay Buffer (for control) or the EC33 dilutions to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the fluorogenic substrate (Glu-AMC) to all wells to initiate the enzymatic reaction. The final concentration of the substrate should be at or near its Km value for APA.

-

-

Measurement:

-

Immediately place the microplate in a fluorometric microplate reader pre-heated to 37°C.

-

Measure the increase in fluorescence intensity over time (kinetic assay) or after a fixed incubation period (endpoint assay, e.g., 30 minutes). The released 7-amino-4-methylcoumarin (AMC) will fluoresce upon cleavage of the substrate by APA.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all other readings.

-

Calculate the rate of reaction for each well by determining the change in fluorescence over time.

-

Determine the percent inhibition for each inhibitor concentration relative to the control (uninhibited) reaction.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-